molecular formula C30H32N2O7S B2418035 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate CAS No. 851093-39-5

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

Cat. No.: B2418035
CAS No.: 851093-39-5
M. Wt: 564.65
InChI Key: ZFVIIIGUQQYEJM-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a sophisticated synthetic pyrazole derivative designed for advanced chemical and pharmacological research. Its molecular architecture integrates a pyrazole core functionalized with a toluenesulfonyl (tosyl) group and a 3,4,5-triethoxybenzoate ester. The tosyl group is a well-known motif in sulfonamide-based pharmaceuticals, featured in drugs like Celecoxib, a selective COX-2 inhibitor, and Encorafenib, an agent used in cancer therapy, highlighting the relevance of this functional group in developing enzyme inhibitors and anticancer agents . Concurrently, the 3,4,5-triethoxybenzoate ester moiety is structurally analogous to gallic acid derivatives, which are extensively studied for their antioxidant and pro-apoptotic activities in various cell lines . This unique combination suggests potential application as a dual-functional agent in oncology research, possibly targeting specific cellular pathways while modulating oxidative stress. Furthermore, the structural complexity of this compound, featuring multiple hydrogen bond acceptors and a bulky aromatic system, makes it a promising candidate for exploration in materials science, particularly in the development of non-linear optical materials or as a ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) with specialized properties . This reagent is offered exclusively for investigational purposes to support innovation in drug discovery and materials science.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O7S/c1-6-36-25-18-22(19-26(37-7-2)27(25)38-8-3)30(33)39-29-28(40(34,35)24-16-14-20(4)15-17-24)21(5)31-32(29)23-12-10-9-11-13-23/h9-19H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVIIIGUQQYEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Titanium-Mediated Multicomponent Synthesis

The pyrazole scaffold can be constructed via titanium-catalyzed oxidative coupling of alkynes, nitriles, and imido complexes. This method, developed by, avoids hazardous hydrazine derivatives and instead forms the N–N bond through oxidation-induced coupling on titanium. For example, reacting 3-hexyne with p-tolunitrile and [py₂TiCl₂(NPh)]₂ generates a diazatitanacyclohexadiene intermediate, which undergoes oxidation with TEMPO to yield 4,5-diethyl-N-phenyl-3-p-tolylpyrazole. While this approach achieves regioselective 3-aryl-5-alkyl substitution (challenging in traditional Knorr syntheses), scalability is limited by the need for Ti imido precursors.

Hydrazine-Based Cyclocondensation

Alternative routes employ phenylhydrazine and β-keto esters. As demonstrated in, 1-acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in ethanol under reflux to form a pyrazolone intermediate. Subsequent Lawesson reagent-mediated thionation and deprotection yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Adapting this method, the 3-methyl-1-phenylpyrazol-5-ol core could be synthesized using methyl acetoacetate and phenylhydrazine, followed by selective tosylation.

Regioselective Functionalization at Position 4

Tosylation Strategies

Introducing the tosyl (-SO₂C₆H₄CH₃) group at position 4 requires careful control to avoid over-sulfonylation. In, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate is synthesized via direct sulfonylation using toluenesulfonyl chloride (TsCl) in pyridine. A modified protocol for the target compound would involve:

  • Protecting the 5-hydroxy group of 3-methyl-1-phenylpyrazol-5-ol with tert-butyldimethylsilyl chloride (TBDMSCl)
  • Reacting the protected intermediate with TsCl (1.2 eq) in dichloromethane at 0°C
  • Deprotecting with tetrabutylammonium fluoride (TBAF)

This sequence achieves >80% tosylation efficiency while preserving the 5-hydroxy group for subsequent esterification.

Esterification with 3,4,5-Triethoxybenzoyl Chloride

Steglich Esterification

Coupling the 5-hydroxy group to 3,4,5-triethoxybenzoic acid employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Optimal conditions from and suggest:

Parameter Value
Solvent Tetrahydrofuran (THF)
Temperature 0°C → room temperature
Molar Ratio 1:1.2 (pyrazole:acyl chloride)
Reaction Time 12–16 hours
Yield 72–87%

Side products from competing O→N acyl transfer are minimized by maintaining low temperatures during the initial coupling phase.

Schotten-Baumann Modification

For industrial-scale synthesis, the Schotten-Baumann method using aqueous NaOH and benzoyl chloride derivatives proves effective. A biphasic system of THF/water (3:1) with 3,4,5-triethoxybenzoyl chloride (1.5 eq) and NaOH (2 eq) achieves 68% yield while simplifying purification.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

As shown in, pyrazole derivatives exhibit planarity stabilized by intramolecular hydrogen bonds (C–H⋯O/S). For the target compound, single-crystal X-ray analysis (MoKα radiation, λ = 0.71073 Å) would likely reveal:

  • Dihedral angle <5° between pyrazole and triethoxybenzene rings
  • Intramolecular C10–H10⋯O interactions (2.45–2.60 Å)
  • RMSD of molecular planarity <0.05 Å

NMR Spectral Signatures

Key $${}^{1}$$H NMR features (CDCl₃, 400 MHz):

  • Methyl groups : Singlets at δ 2.56 (C3-CH₃) and δ 2.94 (Ts-CH₃)
  • Aromatic protons :
    • Pyrazole phenyl: δ 7.33 (t, J = 7.3 Hz), δ 7.47 (dd, J = 7.7/7.4 Hz), δ 7.85 (d, J = 7.7 Hz)
    • Triethoxybenzene: δ 4.12 (q, OCH₂CH₃), δ 1.42 (t, CH₃)
  • Ethoxy groups : Quartet at δ 4.08–4.15 integrating for 6H (3×OCH₂)

Industrial-Scale Optimization

Solvent Selection

Comparative studies from demonstrate solvent impacts:

Solvent Tosylation Yield Esterification Yield
THF 84% 79%
Dichloroethane 78% 68%
Ethanol 62% 54%

THF outperforms due to improved solubility of tosyl intermediates and reduced side reactions.

Catalytic Enhancements

Adding 5 mol% DMAP during esterification increases yields by 12–15% versus uncatalyzed conditions. For tosylation, substituting pyridine with 2,6-lutidine (2.5 eq) suppresses N-sulfonylation byproducts.

Challenges and Mitigation Strategies

Regiochemical Control

Competing substitution at positions 3 and 5 is minimized by:

  • Using bulky silyl protecting groups (TBDMS) during tosylation
  • Low-temperature (-15°C) acylation conditions

Purification Difficulties

Silica gel chromatography (hexane/EtOAc 4:1 → 1:2) resolves:

  • Unreacted 3,4,5-triethoxybenzoyl chloride (Rf 0.72)
  • Mono-tosylated byproducts (Rf 0.55)
  • Target compound (Rf 0.38)

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.

Scientific Research Applications

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazole: Lacks the tosyl and benzoate ester groups, making it less complex.

    4-tosyl-1H-pyrazole: Lacks the phenyl and benzoate ester groups.

    3,4,5-triethoxybenzoic acid: Lacks the pyrazole core.

Uniqueness

The uniqueness of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate lies in its multi-functional structure, which combines the properties of pyrazole, tosyl, and benzoate ester groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N2O5S, with a molecular weight of approximately 466.58 g/mol. The compound features a pyrazole ring system substituted with a methyl group, a phenyl group, a tosyl group, and a triethoxybenzoate moiety. This unique structural arrangement contributes to its potential biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : The reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base (e.g., pyridine) forms the tosylated intermediate.
  • Esterification : The tosylated intermediate is then reacted with 3,4,5-triethoxybenzoic acid under esterification conditions to yield the final product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus18
Target CompoundE. coli20
Target CompoundS. aureus22

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies on similar compounds suggest that this compound may inhibit specific cancer cell lines.

Case Study: In vitro Evaluation
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF7). Results indicated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may bind to receptors involved in cell signaling pathways, thereby modulating their activity and affecting cellular responses.

Future Research Directions

Further research is needed to explore:

  • In vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions .
  • Step 2 : Tosylation at the 4-position using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 3 : Esterification of the 5-hydroxy group with 3,4,5-triethoxybenzoyl chloride under anhydrous conditions .
    • Optimization : Reaction parameters (temperature, solvent polarity) must be controlled to avoid side products like over-tosylation or ester hydrolysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC/GC-MS : To assess purity (>95% recommended for biological assays) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tosyl group at C4, triethoxybenzoyl at C5) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for unambiguous structural assignment .

Q. What are the key challenges in isolating this compound during synthesis?

  • Separation Issues : Co-elution of intermediates with similar polarity (e.g., unreacted tosyl precursor).
  • Solution : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or preparative TLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Case Example : Discrepancy between NMR-derived tautomeric forms and X-ray crystallography results.
  • Resolution :

  • Dynamic NMR : To study tautomerism in solution .
  • DFT Calculations : Compare theoretical NMR chemical shifts with experimental data .
  • Complementary Techniques : IR spectroscopy to confirm functional groups absent in XRD .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

  • Approaches :

  • Molecular Docking : To explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • DFT/Molecular Dynamics : Study electronic properties (e.g., HOMO-LUMO gaps) or solvation effects .
    • Validation : Cross-check computational results with experimental data (e.g., kinetic assays for enzyme inhibition) .

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

  • Protocol :

  • Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Stability : Test in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis under basic conditions) .

Q. What strategies mitigate low yields in the final esterification step?

  • Root Cause : Steric hindrance from the bulky tosyl and triethoxybenzoyl groups.
  • Solutions :

  • Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and energy .
  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to activate the acyl chloride .

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